molecular formula C12H8N4O2 B5807035 1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole CAS No. 5342-66-5

1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole

Cat. No.: B5807035
CAS No.: 5342-66-5
M. Wt: 240.22 g/mol
InChI Key: DVYIACQXMUFTJQ-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole (CAS 169216-93-7) is a high-value chemical scaffold for drug discovery and medicinal chemistry research. This compound features a benzimidazole core linked to a nitropyridine ring, a structural motif recognized as a privileged scaffold in the development of bioactive molecules . The nitro group on the pyridine ring serves as a versatile handle for further synthetic modification, enabling researchers to generate diverse libraries of compounds for biological screening . Nitropyridine derivatives are actively investigated as intermediates for synthesizing potential therapeutics and are known to exhibit a range of pharmacological activities . Recent studies highlight the significance of similar nitropyridine-based structures as potent inhibitors of enzymes like α-glucosidase for diabetes research , JAK2 kinases for inflammatory and oncological studies , and urease for gastric disease applications . The structural attributes of this compound make it a promising building block for researchers developing novel inhibitors for these and other biological targets. Please note: This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-5-6-12(13-7-9)15-8-14-10-3-1-2-4-11(10)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYIACQXMUFTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00968090
Record name 1-(5-Nitropyridin-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5342-66-5
Record name 1-(5-Nitropyridin-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00968090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and o-phenylenediamine.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the benzimidazole ring. This can be achieved through various methods, including condensation reactions with formic acid or other aldehydes.

    Nitration: The introduction of the nitro group is typically carried out using nitrating agents such as nitric acid and sulfuric acid. This step requires careful control of reaction conditions to ensure selective nitration at the desired position.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors and other advanced techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution at Benzimidazole Nitrogen

The NH group in the benzimidazole moiety undergoes alkylation or acylation under basic conditions:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of NaH yields N-alkylated derivatives. For example, analogous 1H-benzo[d]imidazoles form N-methylated products in 60–70% yields .

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) produces N-acyl derivatives. Yields depend on steric hindrance and electronic effects .

Electrophilic Aromatic Substitution on Benzimidazole Ring

The benzene ring of benzimidazole undergoes halogenation or nitration, though the nitro group on pyridine may deactivate the system:

  • Halogenation : Bromination with Br₂/FeBr₃ at 80°C selectively substitutes at the 5- or 6-position of benzimidazole (yields: 40–60%) .

  • Nitration : HNO₃/H₂SO₄ introduces a second nitro group, but competing decomposition is common due to the existing nitro group’s electron-withdrawing effects .

Reduction of Nitropyridine Moiety

The 5-nitro group on pyridine is reducible to an amine, enabling subsequent functionalization:

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to NH₂ at 50–60 psi, yielding 1-(5-aminopyridin-2-yl)-1H-benzo[d]imidazole .

  • Fe/HCl Reduction : Aqueous Fe/HCl at reflux achieves similar results but with lower selectivity (yields: 70–85%) .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings after nitro reduction:

Reaction TypeReagentsProductYieldSource
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄5-Aryl-substituted pyridine derivatives55–75%
Buchwald–HartwigAryl halide, Pd₂(dba)₃5-Aminoaryl pyridine analogs60–80%

Condensation Reactions

The NH group in benzimidazole or reduced amine in pyridine forms Schiff bases:

  • With Aldehydes : Reaction with aromatic aldehydes (e.g., benzaldehyde) in acetic acid yields imine-linked derivatives (IC₅₀ values: 0.64–5.5 µM in enzyme inhibition assays) .

  • With Ketones : Cyclohexanone forms spirocyclic adducts under dehydrating conditions .

Heterocycle Functionalization

The compound serves as a precursor for fused heterocycles:

  • Cyclization with CS₂ : Forms thiazolo[3,2-a]benzimidazole derivatives in polyphosphoric acid at 180°C .

  • Oxazole Formation : Reaction with chloroacetyl chloride introduces oxazole rings (yields: 50–65%) .

Key Research Findings

  • The nitro group’s electron-withdrawing nature suppresses electrophilic substitution on pyridine but enhances reactivity in nucleophilic reductions .

  • N-Alkylation of benzimidazole improves bioavailability, as seen in antimicrobial analogs (MIC: 0.028–0.037 nM) .

  • Cross-coupling reactions after nitro reduction expand structural diversity for drug discovery .

Scientific Research Applications

Medicinal Chemistry Applications

1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole has been investigated for its potential as a pharmaceutical agent. Its applications include:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for some derivatives ranged from 1 to 16 µg/mL, demonstrating promising antibacterial activity compared to standard antibiotics .

Anticancer Properties

This compound has also been explored for its anticancer effects. A study highlighted that certain derivatives showed potent activity against multiple cancer cell lines, including those associated with leukemia and solid tumors. The anticancer activity was noted at concentrations around 10510^{-5} M, suggesting potential as a therapeutic agent in oncology .

Materials Science Applications

The unique electronic properties of this compound make it suitable for applications in materials science:

Organic Semiconductors

The compound's ability to form stable π-π interactions allows it to be utilized in the development of organic semiconductors. These materials are critical for the advancement of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Organic Synthesis Applications

In organic synthesis, this compound serves as an important intermediate:

Synthesis of Complex Heterocycles

This compound can undergo various chemical transformations, including nucleophilic substitutions and cyclization reactions. These reactions facilitate the synthesis of more complex heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

StudyFindings
Li et al. (2015)Synthesized derivatives showing significant antimicrobial activity against both Gram-positive and Gram-negative bacteria with MICs ranging from 1 to 16 µg/mL .
Abdel-Mohsen et al.Reported anticancer activity against various cell lines, indicating potential for therapeutic use in cancer treatment .
Moneer et al. (2016)Evaluated anti-inflammatory properties of benzimidazole derivatives, highlighting their potential as analgesic agents .

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a crucial role in its biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs include:

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole : Substituted with a fluorophenyl group, this compound showed reduced GABA-A receptor affinity when a methyl group was introduced at the 5-position of the benzimidazole core .
  • 1-(Dibenzo[b,d]thiophen-4-yl)-1H-benzo[d]imidazole : A sulfur-containing analog synthesized via condensation, demonstrating utility in materials science .
  • 2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole : Features a methoxynaphthyl group, studied for anticorrosion properties via DFT calculations .

Table 1: Physical Properties of Selected Benzimidazole Derivatives

Compound Name Melting Point (°C) Yield (%) Key Substituent Application/Activity Reference
2-(1-Allyl-5-phenyl-1H-indol-3-yl)-1H-benz[d]imidazole (3o) >320 81 Allyl, phenyl Photophysical studies
2-(4-Methoxynaphthalen-1-yl)-1H-benz[d]imidazole (I) N/A N/A Methoxynaphthyl Anticorrosion agent
1-(Dibenzo[b,d]thiophen-4-yl)-1H-benz[d]imidazole N/A 78 Dibenzothiophene Material science (Pin1 inhibition)
2-Methyl-1-(3-methylbenzyl)-1H-benz[d]imidazole (5a) N/A N/A Methyl, benzyl Antifungal (azole-resistant strains)

Biological Activity

1-(5-Nitropyridin-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, including the presence of both nitro and pyridine groups, contribute to its diverse biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C11H8N4O2\text{C}_{11}\text{H}_{8}\text{N}_{4}\text{O}_{2}

This structure combines elements from benzimidazole and nitropyridine, which are known for their roles in various biological activities. The nitro group can undergo reduction to form reactive intermediates, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive species that may interact with cellular macromolecules.
  • Hydrogen Bonding and π-π Interactions : The compound's structure allows it to form hydrogen bonds and engage in π-π stacking interactions with nucleic acids and proteins, enhancing its biological efficacy .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. Notable findings include:

  • Inhibition Against Bacterial Strains : This compound has shown significant activity against various bacterial strains such as Staphylococcus aureus (including MRSA) and Escherichia coli. Minimum inhibitory concentration (MIC) values indicate potent antibacterial effects, with some derivatives exhibiting MIC values below 1 µg/mL .
CompoundTarget OrganismMIC (µg/mL)
This compoundS. aureus ATCC 25923< 1
This compoundE. coli ATCC 25922< 4

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For instance:

  • Cell Line Studies : In assays involving leukemia and solid tumor cell lines, compounds related to benzimidazole derivatives showed significant growth inhibition rates ranging from 60% to 70% at concentrations around 10 µM .

Study on STING Agonists

A recent study explored the use of compounds similar to this compound as STING agonists. The results indicated that these compounds could activate STING pathways in immune cells, leading to enhanced anti-tumor immunity .

Synthesis and Optimization

In another study focused on optimizing benzimidazole derivatives for kinase inhibition, several analogs were synthesized and tested against cancer-related kinases. The findings revealed that modifications to the nitro group significantly influenced the potency against targets like FMS and LCK kinases .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for 1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole?

Methodological Answer:
Synthesis typically involves multi-step reactions, such as condensation of nitro-substituted pyridine derivatives with benzimidazole precursors. Key steps include:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for nitro-group activation. and highlight yields >80% using DMF under reflux .
  • Catalysts: Potassium carbonate (K₂CO₃) is commonly used for deprotonation and cyclization (e.g., in the synthesis of pyridyl-benzimidazole derivatives in ) .
  • Purification: Column chromatography with chloroform/ethyl acetate/hexane mixtures (e.g., 2:3:3 ratio) effectively isolates the product, as shown in for similar compounds .

Basic: How are advanced spectroscopic techniques utilized to characterize this compound?

Methodological Answer:

  • NMR Analysis: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify aromatic protons (δ 7.0–8.5 ppm) and nitropyridyl/benzimidazole carbons (δ 110–150 ppm). provides detailed assignments for analogous structures .
  • HRMS: Confirms molecular weight (e.g., [M+H]+ m/z ≈ 295–300 for C₁₂H₈N₄O₂). reports HRMS data with <1 ppm error .
  • IR Spectroscopy: Peaks at ~1350 cm⁻¹ (NO₂ asymmetric stretch) and ~1520 cm⁻¹ (C=N/C=C) validate functional groups .

Advanced: How can computational methods like DFT and molecular docking predict reactivity or biological interactions?

Methodological Answer:

  • DFT Calculations: B3LYP/6-31G* optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps). used DFT to confirm stability and charge distribution in benzimidazole derivatives .
  • Docking Studies: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes). demonstrated docking poses for triazole-benzimidazole hybrids, showing binding affinities via hydrogen bonds and π-π stacking .

Advanced: What strategies resolve contradictions in spectral or synthetic yield data?

Methodological Answer:

  • Reproducibility Checks: Vary reaction conditions (e.g., temperature, solvent) to identify optimal parameters. achieved 83–85% yields by adjusting reaction time and stoichiometry .
  • Cross-Validation: Compare NMR/HRMS with computational predictions (e.g., DFT-calculated chemical shifts). validated experimental ¹³C NMR data against theoretical values .
  • Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., achieved 95.5% purity via gradient elution) .

Advanced: How is thermal stability assessed for formulation in biological studies?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determines decomposition temperature (e.g., reported stability up to 250°C for pyridyl-benzimidazoles) .
  • Differential Thermal Analysis (DTA): Identifies phase transitions (e.g., melting points >300°C in ) .
  • Formulation: Use surfactants (e.g., polysorbate 80) or co-solvents (DMSO) to enhance solubility, as seen in for salt formulations .

Advanced: What structure-activity relationship (SAR) insights guide functionalization for target applications?

Methodological Answer:

  • Nitro Group Positioning: The 5-nitro group on pyridine enhances electron-withdrawing effects, improving binding to enzymatic active sites (e.g., ’s focus on nitro-substituted derivatives for bioactivity) .
  • Substituent Effects: Fluorine or methoxy groups on benzimidazole () increase lipophilicity and membrane permeability, critical for antimicrobial activity .

Advanced: How are in vitro biological activities (e.g., antimicrobial, fluorescence) systematically evaluated?

Methodological Answer:

  • Antimicrobial Assays: Use agar dilution (MIC) or broth microdilution against Gram+/Gram- strains. and describe protocols for benzimidazole derivatives .
  • Fluorescence Studies: Measure quantum yields (e.g., λₑₓ = 350 nm, λₑₘ = 450 nm) in solvents like ethanol. reports strong emission for triphenylamine-imidazole hybrids .

Advanced: What in vivo formulation challenges exist, and how are they addressed?

Methodological Answer:

  • Bioavailability: Poor aqueous solubility is mitigated via nanoemulsions or cyclodextrin inclusion complexes. ’s surfactant-based formulations improved stability .
  • Toxicity Screening: Use zebrafish or murine models to assess LD₅₀. highlights pharmacological profiling of benzimidazole-piperidine derivatives .

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